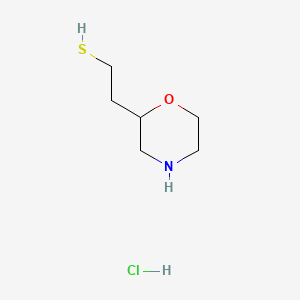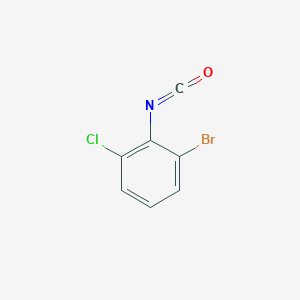
2-(Morpholin-2-yl)ethane-1-thiolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Morpholin-2-yl)ethane-1-thiolhydrochloride is a chemical compound that features a morpholine ring attached to an ethane-1-thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-2-yl)ethane-1-thiolhydrochloride typically involves the reaction of morpholine derivatives with ethane-1-thiol under specific conditions. One common method involves the use of 1,2-amino alcohols and their derivatives as starting materials. These compounds undergo a sequence of coupling, cyclization, and reduction reactions to form the desired morpholine derivatives . The reaction conditions often include the use of transition metal catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Morpholin-2-yl)ethane-1-thiolhydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a wide range of morpholine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Morpholin-2-yl)ethane-1-thiolhydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a precursor for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Morpholin-2-yl)ethane-1-thiolhydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The morpholine ring can also interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Morpholin-2-yl)ethan-1-amine dihydrochloride: This compound has a similar structure but with an amine group instead of a thiol group.
Ethyl 2-(morpholin-2-yl)acetate: This compound features an ester group and is used in different chemical reactions.
Uniqueness
2-(Morpholin-2-yl)ethane-1-thiolhydrochloride is unique due to the presence of both a morpholine ring and a thiol group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H14ClNOS |
|---|---|
Molekulargewicht |
183.70 g/mol |
IUPAC-Name |
2-morpholin-2-ylethanethiol;hydrochloride |
InChI |
InChI=1S/C6H13NOS.ClH/c9-4-1-6-5-7-2-3-8-6;/h6-7,9H,1-5H2;1H |
InChI-Schlüssel |
WCLZKAAQFUTBCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1)CCS.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-6-oxaspiro[3.4]octane-2-carboxylicacidhydrochloride](/img/structure/B13611604.png)










